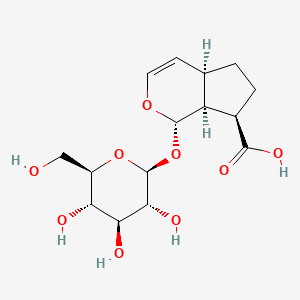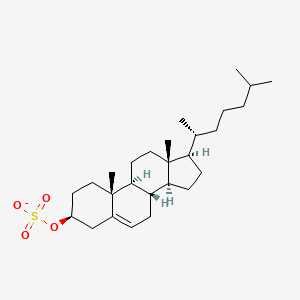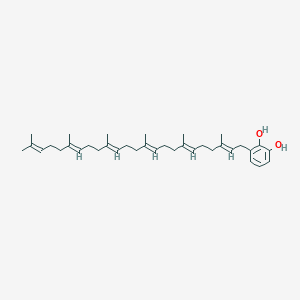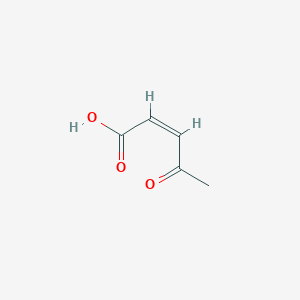
8-epi-Grandifloric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-epi-Grandifloric acid is a natural product found in Thunbergia laurifolia with data available.
Aplicaciones Científicas De Investigación
Isolation and Structural Elucidation
8-epi-Grandifloric acid has been isolated from the aerial part of Thunbergia laurifolia, along with other compounds. Its structural elucidation was based on the analyses of spectroscopic data (Kanchanapoom, Kasai, & Yamasaki, 2002).
Biomarker of Oxidative Stress
8-epi-Grandifloric acid, particularly 8-epi PGF(2alpha), is widely used as a biomarker of oxidative stress. An analytical method using liquid chromatography/tandem mass spectrometry was developed for its determination in various human samples, indicating its significance in biomedical research (Bastani, Gundersen, & Blomhoff, 2009).
Role in Peroxidation of Polyunsaturated Fatty Acids
Studies have shown that compounds like 8-epi PGF2alpha, which arise from the non-enzymatic peroxidation of arachidonic acid, are also likely to form from other polyunsaturated fatty acids. This suggests their utility as biomarkers for lipid peroxidation in various nutritional and biomedical studies (Nourooz-Zadeh, Halliwell, & Anggard, 1997).
Relationship with Coronary Heart Disease
8-epi-Grandifloric acid, specifically 8-epi-PGF2 alpha, has been observed to accumulate in coronary arteries of patients with coronary heart disease. This finding suggests its potential involvement in atherogenesis and its significance in cardiovascular research (Mehrabi et al., 1999).
Anti-Hepatitis B Virus Activity
A study evaluated the effect of 8-epi-kingiside, derived from Jasminum officinale var. grandiflorum, on hepatitis B virus replication, demonstrating its potential as a therapeutic agent for HBV infection. This highlights the significance of 8-epi-Grandifloric acid derivatives in antiviral research (Zhao Guiqin et al., 2013).
Cyclooxygenase-Dependent Formation
8-epi-Grandifloric acid, particularly 8-epi PGF2α, can be formed via cyclooxygenase-dependent pathways, as evidenced in human platelets. This suggests its potential role beyond being a mere oxidative stress biomarker and its involvement in physiological processes (Praticò, Lawson, & FitzGerald, 1995).
Novel Iridoid Glycosides
Research on Thunbergia grandiflora led to the isolation of novel iridoid glycosides, including grandifloric acid, which has implications for the study of plant chemistry and potential pharmacological applications (Ismail, El-Azizi, Khalifa, & Stermitz, 1996).
Airway and Vascular Effects
8-epi-Prostaglandin F2 alpha, a derivative of 8-epi-Grandifloric acid, was studied for its effects on pulmonary vascular and airway tone in isolated rat lungs, suggesting its potential implications in respiratory physiology and pathophysiology (Kang et al., 1993).
Propiedades
Nombre del producto |
8-epi-Grandifloric acid |
|---|---|
Fórmula molecular |
C15H22O9 |
Peso molecular |
346.33 g/mol |
Nombre IUPAC |
(1S,4aR,7R,7aS)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-carboxylic acid |
InChI |
InChI=1S/C15H22O9/c16-5-8-10(17)11(18)12(19)15(23-8)24-14-9-6(3-4-22-14)1-2-7(9)13(20)21/h3-4,6-12,14-19H,1-2,5H2,(H,20,21)/t6-,7-,8-,9+,10-,11+,12-,14+,15+/m1/s1 |
Clave InChI |
ZUKLFFYDSALIQW-JPFCZCFUSA-N |
SMILES isomérico |
C1C[C@H]([C@@H]2[C@H]1C=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O |
SMILES |
C1CC(C2C1C=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O |
SMILES canónico |
C1CC(C2C1C=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O |
Sinónimos |
8-epi-grandifloric acid 8-grandifloric acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-amino-N-[(2S,3S,4R)-5-[6-(dimethylamino)-9-purinyl]-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B1230876.png)
![3-ethyl-4-[(E)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]oxetan-2-one](/img/structure/B1230877.png)
![3-{4-[(E)-2-(1H-Benzoimidazol-2-yl)-2-cyano-vinyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethyl-benzenesulfonamide](/img/structure/B1230878.png)
![2-[(Z)-(4-Pyridinyl)methylene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B1230882.png)


![2-amino-3-[2-[4-amino-4-oxo-3-(trimethylazaniumyl)butyl]-1H-imidazol-5-yl]propanoate](/img/structure/B1230887.png)
![methyl (7E)-7-[(2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-ylidene]heptanoate](/img/structure/B1230888.png)

![5,7-Dihydroxy-2-isopropenyl-9-methyl-1,2,3,4-tetrahydrobenzo[7]annulen-6-one](/img/structure/B1230890.png)


![(4Z,7E,9E,11E,15E,17E,19E)-22-[(6E,8E,10E)-3,12-dihydroxy-13-[(2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione](/img/structure/B1230896.png)